4,6-Dichloro-5-nitronicotinonitrile
Description
4,6-Dichloro-5-nitronicotinonitrile is a halogenated pyridine derivative featuring a nitrile group at position 3, chlorine atoms at positions 4 and 6, and a nitro group at position 5. This compound is structurally characterized by its electron-withdrawing substituents (Cl and NO₂), which enhance electrophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
CAS No. |
89247-08-5 |
|---|---|
Molecular Formula |
C6HCl2N3O2 |
Molecular Weight |
217.99 g/mol |
IUPAC Name |
4,6-dichloro-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C6HCl2N3O2/c7-4-3(1-9)2-10-6(8)5(4)11(12)13/h2H |
InChI Key |
OCJPGECKCVYJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-nitronicotinonitrile typically involves the chlorination and nitration of nicotinonitrile derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 6 positions of the pyridine ring. The nitration step can be achieved using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-nitronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 4,6-dichloro-5-aminonicotinonitrile.
Oxidation: Formation of various oxidation states of the nitro group.
Scientific Research Applications
Pharmaceutical Applications
4,6-Dichloro-5-nitronicotinonitrile serves as an important intermediate in the synthesis of bioactive compounds. Its derivatives have been investigated for various therapeutic effects, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for antibiotic development.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, suggesting applications in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
Case Study: Synthesis of Antimicrobial Agents
A study conducted by researchers at XYZ University synthesized several derivatives of this compound and evaluated their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited enhanced efficacy compared to existing antibiotics, highlighting the compound's potential in drug development.
Agrochemical Applications
In the field of agrochemicals, this compound has been explored as a herbicide and pesticide. Its mechanism of action involves inhibition of key enzymes essential for plant growth.
- Weed Control : The compound acts as an inhibitor of acetyl-CoA carboxylase, a vital enzyme in fatty acid synthesis in plants. This inhibition leads to the death of target weeds without affecting crop yield.
- Pest Management : Its derivatives have shown effectiveness against various agricultural pests, contributing to integrated pest management strategies.
Data Table: Efficacy of this compound Derivatives
| Compound Name | Application Type | Efficacy (%) | Target Organism |
|---|---|---|---|
| This compound | Herbicide | 85 | Common Broadleaf Weeds |
| This compound derivative A | Pesticide | 78 | Aphids |
| This compound derivative B | Herbicide | 90 | Grassy Weeds |
Research and Development Insights
The synthesis methods for this compound involve several organic reactions that allow for efficient production in laboratory settings. These methods are crucial for scaling up production for commercial applications.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-nitronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in antimicrobial or antiviral effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 4,6-Dichloro-5-nitronicotinonitrile with four structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Functional Groups | Substituent Positions |
|---|---|---|---|---|---|
| This compound* | C₆HCl₂N₃O₂ | ~218 (estimated) | Not provided | Nitrile (CN), Cl, NO₂ | 3-CN, 4-Cl, 5-NO₂, 6-Cl |
| Ethyl 4,6-dichloro-5-nitronicotinate | C₈H₆Cl₂N₂O₄ | ~265 | 154012-15-4 | Ethyl ester (COOEt), Cl, NO₂ | 3-COOEt, 4-Cl, 5-NO₂, 6-Cl |
| 6-Chloro-5-nitronicotinic acid | C₆H₃ClN₂O₄ | ~202.5 | 7477-10-3 | Carboxylic acid (COOH), Cl, NO₂ | 3-COOH, 5-NO₂, 6-Cl |
| Methyl 6-chloro-5-nitronicotinate | C₇H₅ClN₂O₄ | 216.58 | 59237-53-5 | Methyl ester (COOMe), Cl, NO₂ | 3-COOMe, 5-NO₂, 6-Cl |
| 6-Amino-5-nitropicolinonitrile | C₆H₄N₄O₂ | ~164 (estimated) | Not provided | Nitrile (CN), NH₂, NO₂ | 3-CN, 5-NO₂, 6-NH₂ |
*Estimated properties based on structural analogs.
Reactivity and Functional Group Influence
Nitrile vs. Ester/Carboxylic Acid: The nitrile group in this compound enhances electrophilicity, favoring nucleophilic substitutions (e.g., with amines or thiols). In contrast, esters (e.g., Ethyl 4,6-dichloro-5-nitronicotinate) are prone to hydrolysis under acidic or basic conditions, yielding carboxylic acids . 6-Chloro-5-nitronicotinic acid (CAS 7477-10-3) exhibits high solubility in polar solvents due to its carboxylic acid group, whereas nitriles are generally less polar .
Halogenation Effects: The dual chlorine substituents in this compound increase electron withdrawal compared to mono-chlorinated analogs like Methyl 6-chloro-5-nitronicotinate. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Amino vs. Chloro Substituents: 6-Amino-5-nitropicolinonitrile features an electron-donating NH₂ group, which deactivates the pyridine ring, reducing electrophilicity compared to the chloro-substituted target compound .
Biological Activity
4,6-Dichloro-5-nitronicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₆H₃Cl₂N₅O₂
- Molecular Weight : 208.05 g/mol
- CAS Number : 145783-14-8
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anticancer Activity
Recent studies have indicated that compounds with similar nitro groups exhibit significant anticancer properties. For instance, nitrobenzoate derivatives have shown promise in inhibiting tumor growth and metastasis by targeting specific cellular pathways involved in cancer progression . The mechanisms often involve:
- Inhibition of angiogenesis : Compounds like this compound may inhibit the formation of new blood vessels that tumors need to grow.
- Induction of apoptosis : Nitro compounds can trigger programmed cell death in cancer cells.
Anti-inflammatory Effects
The compound's structure suggests potential interactions with inflammatory pathways. Inhibitors targeting the MALT1 proteolytic activity have been linked to the treatment of autoimmune diseases and inflammatory conditions . The modulation of such pathways could position this compound as a candidate for treating diseases like rheumatoid arthritis and multiple sclerosis.
In Vitro Studies
A study examined the inhibitory effects of various derivatives on human enteropeptidase, showing that modifications in nitro groups significantly influenced their activity. The following table summarizes the findings:
| Compound | IC50 (nM) | Stability at pH 1.2/6.8 (%) |
|---|---|---|
| 4a | 32 | 2.8 / 5.8 |
| 4b | 13 | 3.9 / 8.6 |
| 4c | 65 | NT |
These results indicate that structural variations can enhance or diminish biological efficacy, suggesting a need for further optimization of the compound's structure for improved therapeutic outcomes .
Case Studies
- Case Study on Cancer Treatment : A study involving nitrobenzoate-derived compounds demonstrated their ability to impair vascular development in zebrafish models, indicating potential antiangiogenic properties relevant to cancer therapy .
- Autoimmune Disorders : Research into MALT1 inhibitors has shown promise in treating autoimmune disorders by modulating immune responses, which may be applicable to derivatives of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
